molecular formula C6H12N2O2 B122557 2-Piperazineacetic acid CAS No. 14566-74-6

2-Piperazineacetic acid

Cat. No. B122557
CAS RN: 14566-74-6
M. Wt: 144.17 g/mol
InChI Key: VGEOCVZKPBSYQC-UHFFFAOYSA-N
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Description

2-Piperazineacetic acid and its derivatives are a class of compounds that have garnered significant interest in the field of drug discovery due to their presence in a variety of FDA-approved drugs and biologically active compounds. The piperazine heterocycle, which is a core structure in these compounds, is often modified at the nitrogen atoms, but the carbon atoms of the ring remain largely underexplored for chemical diversity .

Synthesis Analysis

The synthesis of enantiomerically pure piperazine-2-acetic acid esters has been achieved through an efficient multi-step process. Starting from chiral amino acids, researchers have developed methods to produce 3-substituted, 5-substituted, and 6-substituted piperazine-2-acetic acid esters in both cis and trans forms, which can be separated chromatographically . These methods yield a variety of monoprotected chiral disubstituted piperazines in multigram quantities, each as a single absolute stereoisomer. The synthesis of differentially protected 2-(hydroxymethyl)piperazines has also been reported, providing valuable building blocks for further chemical modifications10.

Molecular Structure Analysis

The molecular structure of piperazine-2-acetic acid derivatives is characterized by the presence of a piperazine ring, which can adopt a chair conformation, as seen in related compounds like piperidine . The piperazine ring's conformational properties are influenced by its substituents, which can lead to unique stereochemical configurations and potentially rigid structures that mimic peptide turns .

Chemical Reactions Analysis

Piperazine-2-acetic acid derivatives participate in a variety of chemical reactions. For instance, they can undergo acylation reactions, which are crucial for the synthesis of oligopeptides containing non-proteinogenic amino acids like piperazic acids . Additionally, piperazine derivatives have been used as catalysts in reactions such as the hydrosilylation of N-aryl imines, where the sulfonyl group on the nitrogen atom plays a critical role in achieving high enantioselectivity . Furthermore, piperazine has been employed as a catalyst in the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media . A novel Friedel-Crafts reaction involving piperazineacetic acid esters has also been reported, leading to unexpected tricyclic products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-piperazineacetic acid derivatives are influenced by their molecular structure and the nature of their substituents. These compounds are versatile and can be functionalized on either nitrogen atom, allowing for a wide range of chemical diversity and the potential for creating compound libraries for drug discovery . The ability to synthesize these compounds in enantiomerically pure forms and as single stereoisomers is particularly valuable for the development of compounds with specific biological activities. The synthesis and characterization of Schiff bases derived from piperazineacetic acid indicate that these compounds can be synthesized under reflux conditions and identified using techniques such as elemental analysis, IR, and NMR spectroscopy .

Scientific Research Applications

Synthesis and Characterization

  • Piperazineacetic acid is used as an important intermediate in the synthesis of various compounds, such as Nifurpipone. Research has shown that it can be combined with aromatic aldehyde under specific conditions to create new compounds, some of which were rarely reported before. This highlights its role in the discovery of new chemical entities (Zhou, 2014).

Application in Biologically Active Peptides and Peptidomimetics

  • Piperazic acid, a congener of 2-piperazineacetic acid, is found in many complex natural products. Its incorporation into pharmaceutical agents and drug leads, due to its conformational rigidity and physicochemical properties, is notable. This research provides insights into the chemical syntheses and applications of piperazic acids in constrained, biologically active peptides and peptidomimetics (Handy & Sello, 2015).

Antimicrobial and Anti-Inflammatory Activities

  • Studies on derivatives of 2-piperazineacetic acid reveal their significant antimicrobial and anti-inflammatory activities. These findings are crucial for the development of new therapeutic agents (Al-Omar et al., 2010).

Involvement in Natural Products with Biological Activity

  • Piperazic acid-containing natural products, which include derivatives of 2-piperazineacetic acid, have shown a range of biological activities, including anti-malarial, anti-apoptotic, and anti-bacterial effects. This underscores the potential of these compounds in pharmaceutical research (Morgan, Andersen, & Ryan, 2019).

Role in Synthesis of Biologically Active Compounds

  • 2-Piperazineacetic acid is utilized in the synthesis of differentially protected piperazines, which are key intermediates in the preparation of various biologically active compounds (Gao & Renslo, 2007).

Enhancing Drug Discovery

  • Derivatives of 2-piperazineacetic acid have been used in the synthesis of enantiomerically pure piperazine-2-acetic acid esters. These derivatives are critical for constructing diverse chemical libraries and advancing drug discovery efforts (Chamakuri et al., 2018).

Utility in Mass Spectrometry

  • Piperazine-based derivatives are employed in the derivatization of peptides to enhance their ionization efficiency in mass spectrometry. This application is significant for the sensitive determination of peptides in proteome analysis (Qiao et al., 2011).

Biodegradation

  • Certain strains of bacteria utilize piperazine, a compound related to 2-piperazineacetic acid, as their sole carbon and energy source. This discovery provides insights into the biodegradation pathways of piperazine and its derivatives (Cai et al., 2013).

Future Directions

The future directions for 2-Piperazineacetic acid seem promising. It has been used in the synthesis of elastomer vitrimers, which have superior strength, improved creep resistance, and retained malleability . This suggests potential applications in various fields, including materials science.

properties

IUPAC Name

2-piperazin-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c9-6(10)3-5-4-7-1-2-8-5/h5,7-8H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEOCVZKPBSYQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591143
Record name (Piperazin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperazineacetic acid

CAS RN

14566-74-6
Record name (Piperazin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Piperazine acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
TP Kogan, TE Rawson - Tetrahedron letters, 1992 - Elsevier
… of the azides (3a and b) with triphenylphosphine in wet THF resulted in the anticipated spontaneous lactamization to the 3-oxo-6-[(phenylmethoxy)carbonyll-2-piperazineacetic acid …
Number of citations: 18 www.sciencedirect.com
CH Gorbitz - Acta Chemica Scandinavica, 1987 - researchgate.net
The crystal and molecular structure of the cyclic dipeptide cyclo-L-aspartyl-L-alanyl (cL-Asp-I-Ala) has been determined at 120 K using 1677 reflections with I> 2.5 ơI. The space group is …
Number of citations: 13 www.researchgate.net
AM Di Pietra, V Cavrini, D Bonazzi, L Benfenati - Chromatographia, 1990 - Springer
… The proposed method is able to separate acesulfame, aspartame and saccharin, and their impurities such as 5-benzyl-3,6dioxo-2-piperazineacetic acid (the major degradation product …
Number of citations: 47 link.springer.com
MM Conceição, VJ Fernandes Jr, AG Souza… - Thermochimica acta, 2005 - Elsevier
… The 5-benzyl-3,6-dioxo-2-piperazineacetic acid (5BZ) was identified as only one product of thermal conversion from aspartame (APM). The 5BZ and APM have been identified and …
Number of citations: 30 www.sciencedirect.com
L Wang, Y Liu, Y Qiao, Y Wang, Z Cui, S Zhu… - Polymer …, 2022 - pubs.rsc.org
… As shown in Scheme S1,† 5-benzyl-3,6-dioxo-2-piperazineacetic acid (DKP) is synthesized by intramolecular condensation of aspartame with high yields. Commercialized SBR is firstly …
Number of citations: 12 pubs.rsc.org
BF Gibbs, I Alli, CN Mulligan - Journal of Chromatography A, 1996 - Elsevier
… 5-Benzyl-3,6-dioxo-2-piperazineacetic acid was synthesized by heating aspartame powder at 150C for 20 h [7]. The conversion was 100%: 40% to the desired product and 60% to the …
Number of citations: 38 www.sciencedirect.com
M Prudel, E Davidkova - Food/Nahrung, 1985 - Wiley Online Library
… Aspartic acid, phenylalanine, phenylalanine methyl ester, aspartyl-phenylalanine, phenylalanyl-aspartic acid, S-benzyl-3,6-dioxo-2piperazineacetic acid (DOP) and Usal were …
Number of citations: 14 onlinelibrary.wiley.com
S Sabah, GKE Scriba - Journal of pharmaceutical and biomedical analysis, 1998 - Elsevier
… Intramolecular aminolysis yields 5-benzyl-3,6-dioxo-2-piperazineacetic acid (DKP) as the major degradation product. Ring opening results in the isomeric dipeptides l-phenylalaninyl-l-…
Number of citations: 36 www.sciencedirect.com
K OYAMA, S IRINO, E IWAMOTO - tosoh.co.jp
… through a cyclic transition state, which is also consistent with the fact that the major decomposition product is a diketopiperazine (5-benzyl-3, 6-dioxo-2-piperazineacetic acid). The …
Number of citations: 0 www.tosoh.co.jp
K Saito, M Horie, Y Hoshino, N Nose… - Journal of liquid …, 1989 - Taylor & Francis
Analytical method of diketopiperazine (5-Benzyl-3, 6-dioxo 2 piperazineacetic Acid: DKP), a major degradation product of aspartame (AMP), in soft drinks was developed by means of …
Number of citations: 12 www.tandfonline.com

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